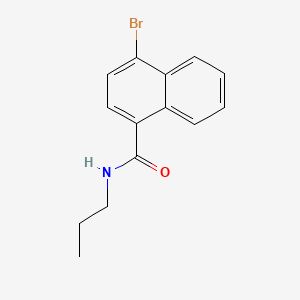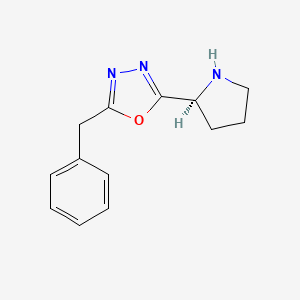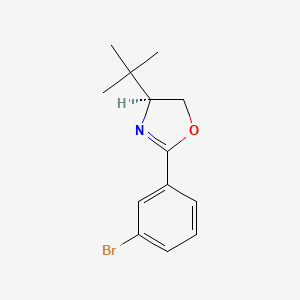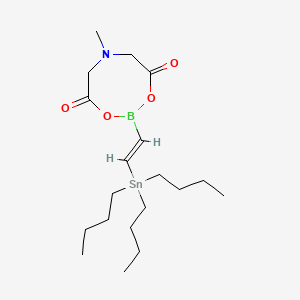
N-Propyl 4-bromonaphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Propyl 4-bromonaphthamide is a chemical compound with the CAS Number: 1365272-17-8 . It has a molecular weight of 292.18 and its IUPAC name is 4-bromo-N-propyl-1-naphthamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14BrNO/c1-2-9-16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Antibacterial Surfaces : A study detailed the creation of surfaces that kill airborne bacteria on contact by attaching poly(4-vinyl-N-alkylpyridinium bromide) to glass slides. Surfaces modified with N-alkylated poly(4-vinylpyridine), including those with propyl groups, demonstrated significant antibacterial activity against several strains including Staphylococcus aureus and Escherichia coli, achieving up to 94% cell death (Tiller et al., 2001).
- Antimicrobial Activity : A series of N-alkyl tethered C-5 functionalized bis-isatins, including derivatives with propyl chains, were synthesized and showed antimicrobial activity against pathogenic microorganisms such as Trichomonas vaginalis and Naegleria fowleri. The propyl chain linker in compound 4t exhibited notable IC50 values, indicating potential as antimicrobial agents (Singh et al., 2017).
Material Science and Surface Chemistry
- Photophysics and Aggregation Behavior : Research on 4-bromonaphthalimide systems with varying alkyl side chains, including propyl, investigated the influence of alkyl chain length on aggregation behavior. This study has implications for the development of organic fluorescent materials and the understanding of how structural variations affect material properties (Soni et al., 2013).
Potential Therapeutic Uses
- Alzheimer's Disease Research : The synthesis and evaluation of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs, including modifications on the bromonaphthyl moiety, were explored for the treatment of Alzheimer's disease. These compounds, particularly besipirdine, showed promising cholinomimetic and adrenergic enhancement properties, suggesting potential therapeutic applications (Klein et al., 1996).
Environmental and Ecotoxicology Studies
- Ecotoxicological Evaluation : Compounds such as 4-aminobiphenyl, structurally related to N-Propyl 4-bromonaphthamide, have been assessed for ecotoxicological effects using model systems like Daphnia magna and zebrafish embryos. These studies highlight the importance of understanding the environmental impact and safety of chemical compounds (Jiangning et al., 2004).
properties
IUPAC Name |
4-bromo-N-propylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-9-16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKVZQBTQAATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742878 |
Source


|
| Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-17-8 |
Source


|
| Record name | 4-Bromo-N-propyl-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)
![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)


![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

